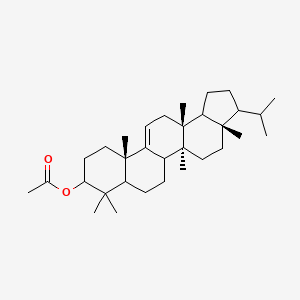
Sorghumol (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorghumol (acetate) is a naturally occurring ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of strigolactones, which are known for their role as germination stimulants for root parasitic plants such as Striga and Orobanche
準備方法
Synthetic Routes and Reaction Conditions: Sorghumol (acetate) can be synthesized through the esterification of sorghumol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorghumol to sorghumol (acetate) .
Industrial Production Methods: Industrial production of sorghumol (acetate) often involves the extraction of sorghumol from sorghum plants followed by esterification. The extraction process can be performed using solvent extraction or distillation methods. Solvents such as ethanol, ethyl acetate, or methanol are commonly used for the extraction .
化学反応の分析
Types of Reactions: Sorghumol (acetate) undergoes various chemical reactions, including:
Oxidation: Sorghumol (acetate) can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of sorghumol (acetate) can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Different esters or amides.
科学的研究の応用
Sorghumol (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
作用機序
Sorghumol (acetate) exerts its effects primarily through its role as a germination stimulant. It interacts with molecular targets in root parasitic plants, triggering germination and subsequent parasitism. The exact molecular pathways involved include the activation of specific receptors and signaling cascades that lead to germination . Additionally, its potential anti-inflammatory and antioxidant activities are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress .
類似化合物との比較
- Strigol
- 5-Deoxy-strigol
- Sorgolactone
特性
分子式 |
C32H52O2 |
|---|---|
分子量 |
468.8 g/mol |
IUPAC名 |
[(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22?,24?,25?,26?,27?,29-,30+,31+,32-/m1/s1 |
InChIキー |
WQWTUUFHPFYTRZ-XOCLBAIJSA-N |
異性体SMILES |
CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
正規SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
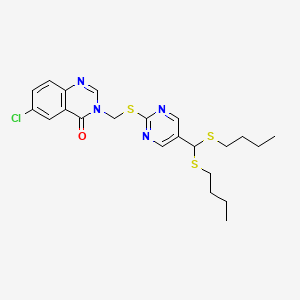
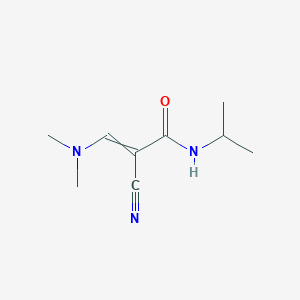
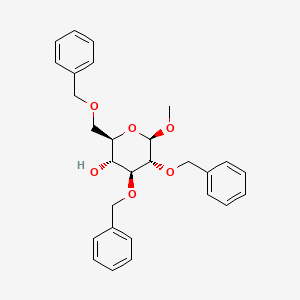
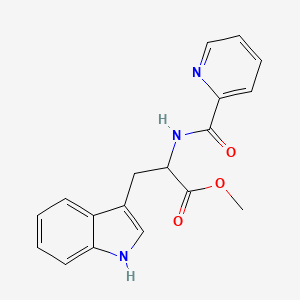
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
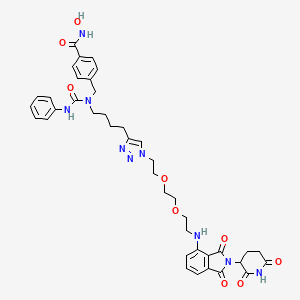
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

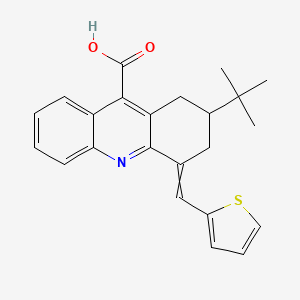
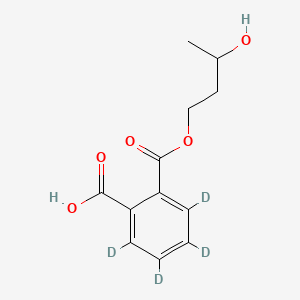
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
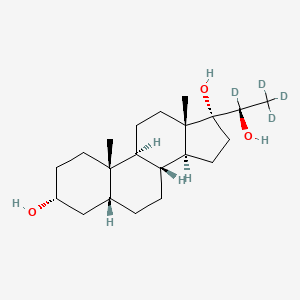
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
